

CAS number and physical properties of 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085

[Get Quote](#)

In-Depth Technical Guide to 2,6-Dicyclohexylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dicyclohexylphenol**, including its CAS number, structural information, and key physical data. It also details a common synthetic methodology and explores its presumptive biological signaling pathway based on its structural similarity to the anesthetic agent Propofol.

Core Chemical Information

CAS Number: 4821-19-6[\[1\]](#)

Molecular Formula: C₁₈H₂₆O[\[1\]](#)

Structure:

- IUPAC Name: **2,6-dicyclohexylphenol**[\[1\]](#)
- SMILES: C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O[\[1\]](#)
- InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N[\[1\]](#)

Physical and Chemical Properties

The physical and chemical properties of **2,6-Dicyclohexylphenol** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
Molecular Weight	258.4 g/mol	[1]
Melting Point	62-65 °C	CAS Common Chemistry
Boiling Point	210.0-210.5 °C @ 10 Torr	CAS Common Chemistry
Density	1.032 g/cm ³	LookChem
Appearance	White crystalline solid	LookChem
Solubility	While specific quantitative data is limited, as a phenol with two bulky, non-polar cyclohexyl groups, it is expected to have low solubility in water and high solubility in organic solvents such as ethanol, methanol, and DMSO.	General chemical principles

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2,6-Dicyclohexylphenol**. The following data is available:

- ¹³C NMR Spectroscopy: Spectral data is available and can be accessed through public databases such as PubChem.[\[1\]](#)
- Mass Spectrometry (GC-MS): The mass spectrum of **2,6-Dicyclohexylphenol** has been recorded and is available for reference.[\[1\]](#)
- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which can aid in identifying functional groups.[\[1\]](#)

Experimental Protocols: Synthesis of 2,6-Dicyclohexylphenol

The synthesis of **2,6-Dicyclohexylphenol** is commonly achieved through the Friedel-Crafts alkylation of phenol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

Reaction: Phenol + 2 Cyclohexene → **2,6-Dicyclohexylphenol**

General Experimental Protocol (based on Friedel-Crafts Alkylation of Phenols):

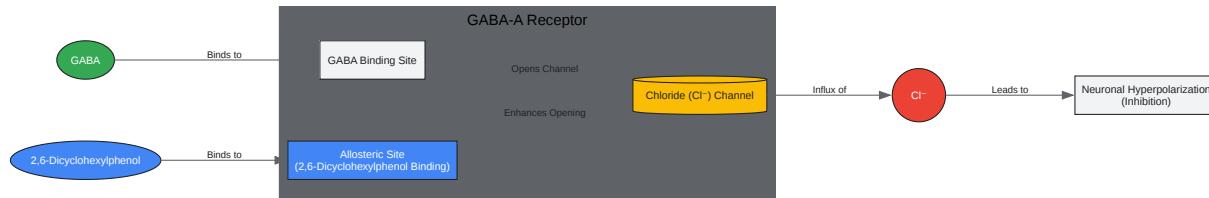
Materials:

- Phenol
- Cyclohexene
- Lewis Acid Catalyst (e.g., AlCl_3 , BF_3 , or a supported solid acid catalyst like 12-tungstosilicic acid on hydrous zirconia)[\[2\]](#)
- Anhydrous Solvent (e.g., a non-polar organic solvent like hexane or dichloromethane)
- Apparatus for reflux and distillation
- Standard workup reagents (e.g., water, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

- Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with phenol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: The Lewis acid catalyst is carefully added to the reaction mixture. The amount of catalyst will vary depending on its activity.

- **Addition of Alkylating Agent:** Cyclohexene is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction may be exothermic, and cooling might be necessary.
- **Reaction Progression:** After the addition is complete, the reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC). The goal is to achieve di-substitution at the ortho positions.
- **Workup:** Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with water, a mild base (like sodium bicarbonate solution) to remove unreacted phenol, and then with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure **2,6-Dicyclohexylphenol**.


Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the yield and selectivity of the reaction, particularly in controlling the formation of mono- versus di-substituted products and the ratio of ortho- to para-isomers.^[2]

Biological Activity and Signaling Pathway

2,6-Dicyclohexylphenol is an analogue of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol). This structural similarity strongly suggests that **2,6-Dicyclohexylphenol** shares a similar mechanism of action, primarily as a positive allosteric modulator of the GABA-A receptor.

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

Proposed Signaling Pathway:

[Click to download full resolution via product page](#)

Figure 1. Proposed mechanism of action for **2,6-Dicyclohexylphenol** at the GABA-A receptor.

As a positive allosteric modulator, **2,6-Dicyclohexylphenol** is presumed to bind to a site on the GABA-A receptor that is distinct from the GABA binding site.^{[3][4][5]} This binding event is thought to induce a conformational change in the receptor that enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA.^[6] This increased inhibitory signaling is the basis for the sedative and hypnotic effects observed with Propofol and, by extension, its analogues. At higher concentrations, it is possible that **2,6-Dicyclohexylphenol**, like Propofol, could directly activate the GABA-A receptor in the absence of GABA.^[3]

This technical guide provides foundational information for researchers and professionals working with **2,6-Dicyclohexylphenol**. Further experimental validation is encouraged to confirm and expand upon the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dicyclohexylphenol | C18H26O | CID 78540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 3. An Allosteric Coagonist Model for Propofol Effects on $\alpha 1\beta 2\gamma 2L$ γ -Aminobutyric Acid Type A Receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc)]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc)]
- 6. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and physical properties of 2,6-Dicyclohexylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127085#cas-number-and-physical-properties-of-2-6-dicyclohexylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com